molecular formula C11H7NO3S2 B8739255 2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid

2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid

Cat. No.: B8739255
M. Wt: 265.3 g/mol
InChI Key: SGVBAFTXLZKMIP-UHFFFAOYSA-N
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Description

2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid is an organic compound that belongs to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound this compound is characterized by the presence of a carboxyl group attached to the benzylidene moiety, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid typically involves the condensation of rhodanine with aromatic o-carboxy-aldehydes. For example, the condensation of rhodanine with o-carboxybenzaldehyde under basic conditions yields this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The benzylidene moiety can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced rhodanine derivatives, and various substituted benzylidene derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Due to its biological activities, the compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby interfering with cellular signaling pathways and inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    5-Benzylidenerhodanine: Similar in structure but lacks the carboxyl group, which affects its chemical reactivity and biological activity.

    5-Methylrhodanine: Contains a methyl group instead of the benzylidene moiety, leading to different chemical and biological properties.

    5-Phenylrhodanine: Features a phenyl group, which alters its interaction with biological targets compared to 2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid.

Uniqueness

This compound is unique due to the presence of the carboxyl group, which enhances its solubility and reactivity. This functional group also contributes to its distinct biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H7NO3S2

Molecular Weight

265.3 g/mol

IUPAC Name

2-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

InChI

InChI=1S/C11H7NO3S2/c13-9-8(17-11(16)12-9)5-6-3-1-2-4-7(6)10(14)15/h1-5H,(H,14,15)(H,12,13,16)

InChI Key

SGVBAFTXLZKMIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a hot stirred solution of 20.5 g. (134 mM) of phthalaldehydic acid and 17.95 g. (135 mM) of rhodanine in 90 ml. of glacial acetic acid is added 36.0 g. (438 mM) of sodium acetate. While heating the resulting solution to reflux, a precipitate forms and an additional 30 ml. of acetic acid is added. After refluxing the mixture for 0.5 hour, it is cooled, poured into water, and filtered to separate a yellow solid. The solid is washed with water and boiled with 500 ml. of isopropanol. The resulting mixture is cooled and filtered to separate 31.14 g. (87.5%) of the 5-o-carboxybenzylidenerhodanine as yellow needles, m.p. 276°-278°.
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